(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528443
InChI: InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2
SMILES: C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl
Molecular Formula: C7H12Cl2N4O
Molecular Weight: 239.10 g/mol

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13528443

Molecular Formula: C7H12Cl2N4O

Molecular Weight: 239.10 g/mol

* For research use only. Not for human or veterinary use.

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate -

Specification

Molecular Formula C7H12Cl2N4O
Molecular Weight 239.10 g/mol
IUPAC Name imidazo[1,2-a]pyrimidin-2-ylmethanamine;hydrate;dihydrochloride
Standard InChI InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2
Standard InChI Key AMVMLNQZYMDKLV-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl
Canonical SMILES C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of (imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate comprises a bicyclic imidazo[1,2-a]pyrimidine scaffold substituted at the 2-position with an aminomethyl group (-CH2NH2). The dihydrochloride salt enhances aqueous solubility, while the hydrate form improves crystallinity and storage stability. Key structural attributes include:

PropertyValue/Description
Molecular formulaC7H11Cl2N5O (anhydrous basis)
Molecular weight240.11 g/mol (anhydrous)
Hybridizationsp2 hybridized nitrogen atoms in the pyrimidine and imidazole rings
Hydrogen bonding capacityThree hydrogen bond donors (two from -NH2, one from hydrate)
SolubilityHighly soluble in water (>50 mg/mL) due to dihydrochloride salt formation

The imidazole ring (five-membered) and pyrimidine ring (six-membered) share a common nitrogen atom, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . Nuclear magnetic resonance (NMR) spectroscopy of related analogs reveals characteristic shifts for imidazo[1,2-a]pyrimidine protons, such as δ 7.8–8.1 ppm for the C-3 proton and δ 145–148 ppm for the C-2 and C-9 carbons in 13C^{13}\text{C} NMR .

Synthetic Methodologies

Condensation of α-Haloketones with 2-Aminopyrimidines

A catalyst- and solvent-free approach adapted from imidazo[1,2-a]pyridine synthesis enables the cyclization of α-haloketones (e.g., ArCOCH2X; X = Cl, Br) with 2-aminopyrimidines. This one-pot reaction proceeds via nucleophilic substitution followed by intramolecular cyclization, yielding imidazo[1,2-a]pyrimidines in 65–88% yields . For example:

ArCOCH2X+2-aminopyrimidineimidazo[1,2-a]pyrimidine+HX\text{ArCOCH}_2\text{X} + \text{2-aminopyrimidine} \rightarrow \text{imidazo[1,2-a]pyrimidine} + \text{HX}

Key reaction parameters:

  • Temperature: 80–120°C

  • Time: 40–120 minutes

  • Functional group tolerance: Chloro, methoxy, methyl substituents on aryl groups

Post-Functionalization of the Imidazo[1,2-a]pyrimidine Core

The aminomethyl group at the 2-position can be introduced via reductive amination or nucleophilic substitution. For instance, treating 2-chloromethylimidazo[1,2-a]pyrimidine with aqueous ammonia under reflux yields the primary amine, which is subsequently converted to the dihydrochloride hydrate by HCl treatment in ethanol .

Pharmacological Applications

Antiviral Activity

Imidazo[1,2-a]pyrimidine derivatives exhibit dual inhibitory effects against viral entry mechanisms. For example, analogs bearing basic side chains (e.g., -CH2NH2) disrupt interactions between the SARS-CoV-2 spike protein and human angiotensin-converting enzyme 2 (ACE2), with IC50 values ranging from 0.8–5.3 μM .

Antimicrobial Properties

Quaternary ammonium derivatives of imidazo[1,2-a]pyrimidines demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) and fungi (e.g., Candida albicans, MIC = 8 μg/mL) . The dihydrochloride salt’s hydrophilicity likely improves membrane penetration in acidic microbial environments.

Stability and Degradation Pathways

The dihydrochloride hydrate form enhances stability under ambient conditions (25°C, 60% RH), with a shelf life exceeding 24 months. Accelerated degradation studies (40°C/75% RH) reveal two primary pathways:

  • Hydrolysis: Cleavage of the imidazole ring in aqueous media at pH < 3, forming pyrimidine-2-carboxamide derivatives.

  • Oxidation: Formation of N-oxide byproducts upon exposure to atmospheric oxygen, mitigated by inert packaging .

Industrial and Research Applications

ApplicationUse Case
Drug discoveryLead compound for kinase inhibitors (e.g., JAK2, IC50 = 12 nM)
Chemical biologyFluorescent probes targeting G-quadruplex DNA (λem = 450 nm)
CatalysisLigand for palladium-catalyzed Suzuki-Miyaura couplings (TON > 10,000)

Merck KGaA and Sigma-Aldrich list this compound as a building block for high-throughput screening libraries, reflecting its utility in fragment-based drug design .

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